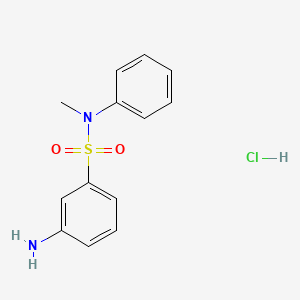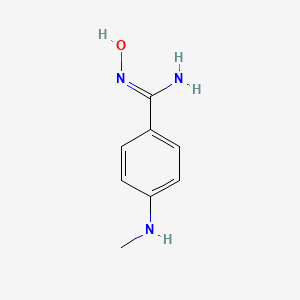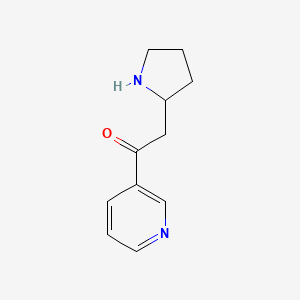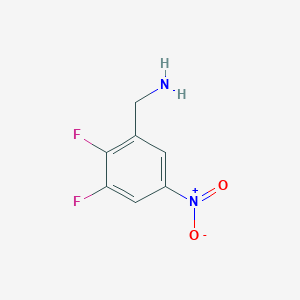![molecular formula C46H30 B13083633 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of biphenyl and naphthalene groups attached to an anthracene core, which contributes to its stability and luminescent properties. It is commonly used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties .
Vorbereitungsmethoden
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong luminescent properties.
Biology: The compound’s fluorescence makes it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its luminescent properties can be harnessed to target and destroy cancer cells.
Industry: It is widely used in the production of OLEDs and other optoelectronic devices, where its stability and efficiency contribute to the performance of these devices
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. It then releases energy in the form of fluorescence as it returns to its ground state. This process is utilized in various applications, such as in OLEDs, where the compound emits light when an electric current is applied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene include:
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Known for its luminescent properties and used in similar applications.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another compound used in OLEDs, with slightly different structural properties.
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene: Used in optoelectronic devices, with a different arrangement of naphthalene groups
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene lies in its specific structural arrangement, which provides a balance of stability, luminescence, and reactivity, making it highly suitable for advanced scientific and industrial applications.
Eigenschaften
Molekularformel |
C46H30 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
9,10-dinaphthalen-2-yl-2-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C46H30/c1-2-10-31(11-3-1)34-18-20-35(21-19-34)38-26-27-43-44(30-38)46(40-25-23-33-13-5-7-15-37(33)29-40)42-17-9-8-16-41(42)45(43)39-24-22-32-12-4-6-14-36(32)28-39/h1-30H |
InChI-Schlüssel |
WXIVUNHVLAMNDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)



![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)




![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)

